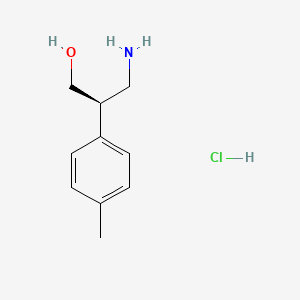![molecular formula C19H19N3O2S B1408426 1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid CAS No. 1858256-55-9](/img/structure/B1408426.png)
1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid
Vue d'ensemble
Description
1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid, also known as MPTP, is a chemical compound that has been widely used in scientific research for its unique properties. MPTP is a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme that breaks down dopamine in the brain. Due to its ability to selectively target MAO-B, MPTP has been extensively studied for its potential applications in treating various neurological disorders such as Parkinson's disease.
Applications De Recherche Scientifique
Aurora Kinase Inhibition
One significant application of this compound is in the development of Aurora kinase inhibitors. Such inhibitors are crucial in cancer treatment as they target the Aurora A kinase, an enzyme involved in the regulation of cell division. The inhibition of this kinase can effectively halt the proliferation of cancer cells. For instance, a compound similar in structure was studied for its potential in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
Synthesis and Modification Methods
There has been research into novel methods for the preparation and modification of thieno[2,3-d]pyrimidin derivatives. These methods are crucial for the synthesis of various compounds, including those with potential pharmaceutical applications. An example is the method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, which has broad implications for the creation of new medicinal compounds (A. A. Santilli, D. H. Kim, S. Wanser, 1971).
Anti-Angiogenic and DNA Cleavage Studies
Some derivatives of this compound have been synthesized and tested for their anti-angiogenic properties, which are crucial in combating tumor growth and metastasis. Additionally, these compounds have been evaluated for their DNA cleavage abilities, which is significant in the study of cancer treatments and genetic research. For instance, specific analogues of piperidine-4-carboxamide derivatives showed significant anti-angiogenic and DNA cleavage activities (Vinaya Kambappa et al., 2017).
Antioxidant Activity
There is evidence that derivatives of thieno[2,3-d]pyrimidine exhibit significant antioxidant activities. These compounds, particularly those with electron-donating substituents, show notable radical scavenging abilities. This property is important in the context of oxidative stress-related diseases and aging (Y Kotaiah et al., 2012).
Antibacterial Activity
Some piperidine containing pyrimidine derivatives have been synthesized and assessed for their antibacterial properties. This research is crucial in the development of new antibiotics and treatments for bacterial infections (Ram C.Merugu, D.Ramesh, B.Sreenivasulu, 2010).
Conformational Studies and Structural Modifications
Research has also focused on understanding the structural modifications and conformational features of thieno[2,3-d]pyrimidines. This kind of study is essential for understanding how structural changes can affect the biological activity and interaction patterns of these compounds (H. Nagarajaiah, N. Begum, 2014).
Safety And Hazards
Propriétés
IUPAC Name |
1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-12-15-17(22-9-7-14(8-10-22)19(23)24)20-11-21-18(15)25-16(12)13-5-3-2-4-6-13/h2-6,11,14H,7-10H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWNEGMHAMDVLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCC(CC3)C(=O)O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B1408351.png)
![{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride](/img/structure/B1408352.png)




![Tert-butyl 4-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1408362.png)
![tert-butyl N-{1-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyrrolidin-3-yl}carbamate](/img/structure/B1408363.png)
![1-[(4E)-5-(dimethylamino)-3-oxopent-4-en-2-yl]-5-(trifluoromethyl)-1,2-dihydropyridin-2-one](/img/structure/B1408365.png)
